5-Aminoimidazole-4-carboxamide
Description
Evolution of Research Perspectives: Beyond Sole AMPK Activation
While AICAR has been extensively used as a specific AMPK activator, a growing body of evidence has revealed that it exerts numerous effects independent of AMPK activation. nih.govnih.govmdpi.com These "off-target" effects have led to a more nuanced understanding of AICAR's cellular actions and have prompted caution in interpreting results from studies relying solely on this compound to probe AMPK function. nih.govresearchgate.netersnet.org
Researchers have observed that many of the effects previously attributed to AMPK activation by AICAR are, in fact, independent of the kinase. nih.govresearchgate.net For example, some studies have shown that AICAR can inhibit cell proliferation and induce apoptosis in certain cancer cells through AMPK-independent mechanisms. nih.govnih.gov The concentrations of ZMP required to activate AMPK can be high, leading to the possibility of interactions with other AMP-sensitive enzymes. acs.org These include enzymes involved in glycogenolysis and gluconeogenesis, such as glycogen (B147801) phosphorylase and fructose-1,6-bisphosphatase. acs.org
Furthermore, transcriptomic analyses in cells lacking AMPK have demonstrated that AICAR can still induce significant changes in gene expression, highlighting its AMPK-independent signaling roles. nih.gov For instance, AICAR has been shown to activate the tumor suppressors LATS1 and LATS2 independently of AMPK. nih.gov The recognition of these off-target effects has been crucial in refining the use of AICAR as a research tool and has spurred the development of more specific AMPK activators to dissect its complex signaling network. nih.govaacrjournals.org
Endogenous Relevance as a Purine (B94841) Biosynthesis Intermediate
Beyond its pharmacological use, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), the active form of AICAR, is a naturally occurring intermediate in the de novo purine biosynthesis pathway. nih.govnih.govplos.org This pathway is a fundamental metabolic process responsible for synthesizing purine nucleotides, which are essential components of DNA, RNA, and energy-carrying molecules like ATP. plos.org
In this pathway, ZMP is synthesized from succinyl-AICAR (SAICAR) by the enzyme adenylosuccinate lyase (ASL). nih.govsigmaaldrich.com Subsequently, ZMP is converted to inosine (B1671953) monophosphate (IMP) by the bifunctional enzyme AICAR transformylase/IMP cyclohydrolase (ATIC). nih.govnih.gov The intracellular concentration of ZMP is linked to the availability of adenine (B156593), with adenine depletion leading to an increase in ZMP levels. elifesciences.orgmdpi.com
The accumulation of endogenous ZMP has been shown to have regulatory roles. bris.ac.uk In yeast, for example, ZMP and its precursor, SAICAR, act as signaling molecules that can regulate the transcription of genes involved in various metabolic pathways, including those for purines, histidine, and phosphate (B84403) utilization. elifesciences.org In humans, the accumulation of ZMP is associated with certain metabolic diseases. nih.govnih.govmdpi.com The endogenous production of ZMP and its ability to activate AMPK suggest a physiological link between purine metabolism and cellular energy sensing. bris.ac.uk
Overview of Research Paradigms and Challenges in AICAR Studies
The study of AICAR has employed a variety of research paradigms, from in vitro experiments using cultured cells to in vivo studies in animal models. nih.govnih.govfrontiersin.org In cell culture, AICAR has been widely used to investigate the molecular mechanisms of AMPK signaling in various cell types, including muscle cells, liver cells, and cancer cells. nih.govmdpi.complos.org Animal studies, often in mice and rats, have been crucial for understanding the systemic effects of AICAR, particularly its role as an exercise mimetic and its potential therapeutic applications for metabolic disorders. jst.go.jpnih.govfrontiersin.org
However, research involving AICAR is not without its challenges. A primary challenge is the existence of AMPK-independent effects, which can complicate the interpretation of experimental results. nih.govoncoscience.usoncotarget.com It is now recognized that attributing an observed effect solely to AMPK activation based on the use of AICAR requires further validation with more specific tools, such as genetic models (e.g., AMPK knockout mice) or other pharmacological activators with different mechanisms of action. oncotarget.comaacrjournals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNYTAVYBRSTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059891 | |
| Record name | 5-Aminoimidazole-4-carboxamide | |
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Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Aminoimidazole-4-carboxamide | |
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Solubility |
>18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086445 | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
360-97-4 | |
| Record name | 5-Aminoimidazole-4-carboxamide | |
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| Record name | Aminoimidazole carboxamide | |
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| Record name | Aminoimidazole carboxamide | |
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| Record name | Colahepat | |
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| Record name | 1H-Imidazole-4-carboxamide, 5-amino- | |
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| Record name | 5-Aminoimidazole-4-carboxamide | |
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| Record name | 4-aminoimidazole-5-carboxamide | |
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| Record name | 4-AMINO-5-IMIDAZOLE CARBOXAMIDE | |
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| Record name | 5-Aminoimidazole-4-carboxamide | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Cellular and Subcellular Impact of 5 Aminoimidazole 4 Carboxamide
Metabolic Reprogramming and Flux Alterations
5-Aminoimidazole-4-carboxamide (AICAR) is a cell-permeable adenosine (B11128) analog that, upon entering the cell, is phosphorylated to form this compound ribonucleotide (ZMP), an analog of adenosine monophosphate (AMP). stratfordobserver.co.uk This action allows AICAR to function as a potent activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. plos.org The activation of AMPK by AICAR instigates a significant reprogramming of cellular metabolism, affecting various pathways to restore energy homeostasis.
Regulation of Lipid Metabolism: Fatty Acid Oxidation, Cholesterol Synthesis, and Lipogenesis
AICAR exerts profound effects on lipid metabolism, primarily through the activation of AMPK. This activation leads to a coordinated response that enhances the catabolism of fats while inhibiting their synthesis and storage.
One of the key effects of AICAR is the promotion of fatty acid oxidation . In skeletal muscle, AICAR has been shown to increase the oxidation of exogenous fatty acids. nih.govmdpi.com This effect is also observed in human umbilical vein endothelial cells (HUVECs). nih.gov The underlying mechanism involves the AMPK-mediated phosphorylation and subsequent inactivation of acetyl-CoA carboxylase (ACC). stupiddope.com ACC is the enzyme responsible for producing malonyl-CoA, a critical inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of fatty acids into the mitochondria for oxidation. nih.gov By inhibiting ACC, AICAR reduces malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting the uptake and oxidation of fatty acids. nih.gov
Conversely, AICAR inhibits cholesterol synthesis . In liver cells, the activation of AMPK by AICAR leads to the inactivation of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. mdpi.com Studies in HepG2 cells have demonstrated that AICAR-induced AMPK activation inhibits the expression of sterol regulatory element-binding protein-2 (SREBP-2) and its target genes, HMG-CoA reductase (HMGCR) and HMG-CoA synthase (HMGCS), which are key enzymes in cholesterol synthesis. nih.gov
Furthermore, AICAR significantly curtails lipogenesis , the process of synthesizing fatty acids. In isolated rat adipocytes, AICAR has been shown to profoundly inhibit lipogenesis through the increased phosphorylation of ACC. In liver cells, activated AMPK suppresses the expression of lipogenic enzymes. Research on glioblastoma cells has shown that AICAR's anti-growth effects are largely mediated through the inhibition of both cholesterol and fatty acid synthesis. This inhibition of lipogenesis is a critical component of the cellular response to perceived low energy levels, as it conserves ATP that would otherwise be consumed in anabolic processes.
Table 1: Effects of AICAR on Lipid Metabolism
| Metabolic Process | Key Enzyme Affected | Effect of AICAR | Cellular Outcome |
|---|---|---|---|
| Fatty Acid Oxidation | Acetyl-CoA Carboxylase (ACC) | Inhibition | Increased fatty acid breakdown |
| Cholesterol Synthesis | HMG-CoA Reductase (HMGCR) | Inhibition | Decreased cholesterol production |
| Lipogenesis | Acetyl-CoA Carboxylase (ACC) | Inhibition | Decreased fatty acid synthesis |
Glucose Metabolism Modulation: Gluconeogenesis, Glucose Uptake, and Glycogenolysis
AICAR significantly influences glucose homeostasis by inhibiting glucose production, enhancing glucose uptake into cells, and stimulating the breakdown of glycogen (B147801).
AICAR has been shown to inhibit gluconeogenesis , the synthesis of glucose from non-carbohydrate precursors, primarily in the liver. Early studies in rat hepatocytes demonstrated that AICAR treatment inhibits this pathway. It mimics the effect of insulin (B600854) by repressing the transcription of key gluconeogenic genes, namely phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). mdpi.com
A major effect of AICAR is the stimulation of glucose uptake , particularly in skeletal muscle. plos.org This process is mediated by the translocation of the glucose transporter GLUT4 to the plasma membrane. Chronic administration of AICAR has been shown to improve insulin-stimulated glucose transport in skeletal muscle, an effect associated with an increase in GLUT-4 content. Studies in insulin-resistant rats have demonstrated that AICAR increases glucose uptake in white muscle. plos.org Interestingly, the stimulatory effect of AICAR on glucose uptake in human skeletal muscle appears to be more dependent on age than on diabetic status. While many of the effects of AICAR on glucose uptake are AMPK-dependent, some research suggests the existence of AMPK-independent pathways, possibly involving ERK1/2 phosphorylation.
AICAR also modulates glycogenolysis , the breakdown of glycogen to glucose. In rat skeletal muscle, AICAR has been found to activate glycogen phosphorylase, the key enzyme in this process, leading to an increased rate of glycogenolysis. The intracellular metabolite of AICAR, ZMP, can allosterically activate glycogen phosphorylase, mimicking the action of AMP and driving glycogen breakdown.
Table 2: Modulation of Glucose Metabolism by AICAR
| Metabolic Process | Key Genes/Proteins Affected | Effect of AICAR | Cellular Outcome |
|---|---|---|---|
| Gluconeogenesis | PEPCK, G6Pase | Repression of gene transcription | Decreased glucose synthesis |
| Glucose Uptake | GLUT4 | Increased translocation to cell surface | Enhanced glucose import into cells |
| Glycogenolysis | Glycogen Phosphorylase | Activation | Increased breakdown of glycogen |
Glycerolipid Synthesis and Ceramide Reduction
Metabolomic analyses have revealed that AICAR influences the synthesis of glycerolipids and ceramides. In INS-1 cells, tracer studies using ¹³C-glucose showed a lower glucose flux in the glycerolipid synthesis pathway following AICAR treatment.
Furthermore, AICAR has been shown to cause a significant reduction in ceramides . Ceramides are lipid messengers implicated in cellular stress and apoptosis. In skeletal muscle, AICAR prevents the accumulation of ceramide induced by palmitate by inhibiting the transcription of serine palmitoyltransferase II (SPT II), the rate-limiting enzyme in ceramide biosynthesis. This reduction in ceramide levels may contribute to the protective effects of AMPK activation against fatty acid-induced toxicity in cells. Studies in rats on a high-fat diet demonstrated that daily AICAR injections led to reduced muscle ceramide content.
Nucleotide Synthesis Pathway Perturbations
AICAR, as this compound ribonucleotide (ZMP), is a naturally occurring intermediate in the de novopurine (B94841) synthesis pathway . It is synthesized from succinyl-AICAR (SAICAR) and is further metabolized to inosine (B1671953) monophosphate (IMP). Due to its position in this pathway, the administration of exogenous AICAR can lead to perturbations. Metabolomics analysis has revealed that AICAR treatment can decrease the de novo synthesis of both purine and pyrimidine (B1678525) metabolites by reducing the flux of glucose through their respective biosynthetic pathways. The introduction of AICAR can lead to the accumulation of its phosphorylated form, ZMP, which can have feedback effects on the pathway.
Amino Acid Metabolism Interactions
AICAR's interaction with amino acid metabolism is notably linked to its role in purine biosynthesis. In microorganisms such as yeast, AICAR is synthesized as a by-product of the histidine biosynthesis pathway . Intracellular accumulation of AICAR in yeast can lead to histidine auxotrophy. When combined with a mutation affecting 5,10-methenyltetrahydrofolate synthetase, this accumulation can also result in methionine auxotrophy. In the liver, conditions that demand high ATP production, which can be mimicked by AICAR, are associated with increased utilization of amino acids as substrates for energy.
Cellular Growth and Proliferation Control
AICAR exerts significant control over cellular growth and proliferation, often leading to an anti-proliferative effect. This is achieved through the induction of apoptosis and cell cycle arrest in various cancer cell lines.
In chronic lymphocytic leukemia (CLL) cells, AICAR has been shown to induce apoptosis , or programmed cell death, through the mitochondrial pathway. This effect was observed to be independent of AMPK and the tumor suppressor p53. Instead, AICAR-induced apoptosis in CLL cells is mediated by the up-regulation of the BH3-only proteins BIM and NOXA. Similarly, in prostate cancer cells, AICAR induces apoptosis and inhibits cell growth. This is associated with the activation of caspase-3.
AICAR can also induce cell cycle arrest . In human epithelial cervical cancer cells (CaSki cells), AICAR was found to inhibit proliferation and induce S-phase arrest. In many cell types, the inhibition of proliferation by AICAR is associated with the inhibition of the mammalian target of rapamycin (B549165) (mTOR) activity. However, some studies suggest that the anti-proliferative actions of AICAR can be independent of AMPK. For instance, in glioma cells, AICAR was found to inhibit proliferation by degrading cdc25c in an AMPK-independent manner. In prostate cancer cell lines, the mechanism of radiosensitization by AICAR appeared to involve cell cycle regulation but was not dependent on p53 status.
Inhibition of Cell Proliferation and Growth Arrest
This compound (AICAR) demonstrates significant inhibitory effects on the proliferation of a wide range of cell types, particularly cancer cells. This anti-proliferative action is often dose- and time-dependent. nih.gov For instance, in studies involving human lymphoid (Jurkat) and myeloid (THP-1) cells, AICAR markedly inhibited cell proliferation in a dose-dependent manner, with higher concentrations leading to more profound effects. nih.gov A similar dose-dependent inhibition of cell proliferation has been observed in various cancer cell lines. researchgate.net In FRO thyroid cancer cells, AICAR treatment for 48 or 72 hours resulted in a concentration-dependent decrease in cell viability. nih.gov
The mechanism underlying this growth arrest is frequently linked to the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. nih.gov AICAR, upon entering the cell, is converted to ZMP (this compound ribonucleotide), which mimics adenosine monophosphate (AMP) and allosterically activates AMPK. embopress.org This activation of AMPK is a key mediator of AICAR's anti-proliferative effects. researchgate.net Studies have shown that reversing AMPK activation can nullify the growth arrest induced by AICAR. researchgate.net However, it is also noted that low doses of AICAR may paradoxically induce cell proliferation, while higher doses consistently suppress it. nih.govnih.gov This suggests a complex, concentration-dependent cellular response to the compound.
The growth suppressive effects are not limited to cancer cells. In mouse embryonic stem cells (mESCs), AICAR treatment markedly inhibits proliferation. aacrjournals.org It has also been shown to suppress the proliferation of vascular smooth muscle cells, suggesting a potential role in vascular injury models. stupiddope.com
Table 1: Effect of this compound on Cell Proliferation
| Cell Type | Effect | Key Findings |
|---|---|---|
| Human Lymphoid (Jurkat) and Myeloid (THP-1) cells | Inhibition | Dose- and time-dependent inhibition of proliferation. nih.gov |
| Various Cancer Cell Lines | Inhibition | Significant inhibition of proliferation across multiple lines. researchgate.net |
| FRO Thyroid Cancer Cells | Inhibition | Concentration-dependent decrease in cell viability. nih.gov |
| Anaplastic Thyroid Cancer Cells | Inhibition | Significant inhibition of proliferation. stupiddope.com |
| Mouse Embryonic Stem Cells (mESCs) | Inhibition | Marked inhibition of proliferation. aacrjournals.org |
| Vascular Smooth Muscle Cells | Inhibition | Suppression of proliferation. stupiddope.com |
Cell Cycle Phase Modulation (G0/G1, S, G2/M arrest)
A primary mechanism through which this compound (AICAR) exerts its anti-proliferative effects is by modulating the cell cycle, leading to arrest at specific phases. This prevents cells from progressing through the division cycle, thereby halting their growth. The specific phase of arrest can vary depending on the cell type and experimental conditions.
In many cancer cell lines, AICAR treatment leads to an arrest in the S-phase of the cell cycle. researchgate.net This S-phase arrest is often accompanied by an increased expression of key cell cycle inhibitors, including p21, p27, and the tumor suppressor protein p53. researchgate.net For example, in anaplastic thyroid cancer cell lines, the growth inhibition caused by AICAR was associated with S-phase arrest and an increased expression of p21. stupiddope.com Similarly, in thyroid cancer cell lines harboring the BRAF V600E mutation, AICAR induced S-phase cell cycle arrest. researchgate.net
In other cellular contexts, AICAR has been shown to induce a G1/S-phase arrest. In mouse embryonic stem cells (mESCs), AICAR treatment activates the p53/p21 pathway, resulting in a G1/S-phase cell cycle arrest. aacrjournals.orgnih.gov This arrest was characterized by a decrease in the percentage of cells in the S phase and an increase in the G1 phase population. nih.gov
Furthermore, evidence also points to AICAR's ability to induce G2/M arrest in certain cell types. nih.govnih.gov This indicates that AICAR can interfere with the final stages of cell division before mitosis. The modulation of the cell cycle is a critical aspect of AICAR's impact on cellular function, directly contributing to its ability to control cell proliferation.
Table 2: Cell Cycle Phase Arrest Induced by this compound
| Cell Type | Arrest Phase | Associated Molecular Changes |
|---|---|---|
| Various Cancer Cell Lines | S-phase | Increased expression of p21, p27, and p53. researchgate.net |
| Anaplastic Thyroid Cancer Cells | S-phase | Increased expression of p21. stupiddope.com |
| BRAF V600E Mutated Thyroid Cancer Cells | S-phase | Increased phosphorylation of AMPK. researchgate.net |
| Mouse Embryonic Stem Cells (mESCs) | G1/S-phase | Activation of the p53/p21 pathway. aacrjournals.orgnih.gov |
Induction of Apoptosis and Cell Death Mechanisms
This compound (AICAR) can induce apoptosis, or programmed cell death, in various cell types, although the underlying mechanisms are complex and can be context-dependent. nih.govnih.gov The role of AMP-activated protein kinase (AMPK) in this process is particularly debated, with some studies suggesting an AMPK-independent pathway while others point to its direct involvement. nih.govnih.gov
In human myeloid (THP-1) and lymphoid (Jurkat) cells, AICAR-induced apoptosis was found to be critically associated with the inhibition of NADPH oxidase and a subsequent decrease in intracellular reactive oxygen species (ROS), rather than being dependent on AMPK activation. nih.govnih.gov In fact, knocking down AMPK-α1 in THP-1 cells made them more sensitive to apoptosis, suggesting an AMPK-independent mechanism. nih.govnih.gov This pathway involves classic apoptotic markers such as increased Annexin V-positive cells, DNA laddering, and heightened caspase activity. nih.govnih.gov
Conversely, other research highlights an AMPK-dependent apoptotic mechanism. In colon cancer cells, AICAR was shown to sensitize cells to apoptosis induced by TRAIL and TNFα through AMPK signaling. nih.gov This sensitization involved mitochondria-dependent apoptotic cascades, including the cleavage of Bid, a decrease in mitochondrial membrane potential, and the activation of caspases-8, -9, and -3. nih.gov Similarly, in FRO thyroid cancer cells, AICAR-induced apoptosis was linked to the activation of caspase-3, mediated by AMPK and the p38 MAPK signaling pathway. nih.gov
The induction of apoptosis by AICAR has also been observed in triple-negative breast cancer cells, where it was associated with changes in mitochondrial biogenesis. nih.gov Furthermore, in mouse neuroblastoma cells, AICAR was found to enhance apoptosis induced by oxidative stress, a process mediated by the activation of NF-κB. biorxiv.org These varied findings underscore that AICAR can trigger cell death through multiple signaling pathways, with the specific mechanism likely depending on the cellular environment and the specific cell type. nih.govnih.govbiorxiv.org
Table 3: Mechanisms of Apoptosis Induced by this compound
| Cell Type | Apoptotic Mechanism | Key Mediators |
|---|---|---|
| Human Myeloid (THP-1) and Lymphoid (Jurkat) Cells | AMPK-independent | Inhibition of NADPH oxidase, decreased intracellular ROS. nih.govnih.gov |
| Colon Cancer Cells | AMPK-dependent | Sensitization to TRAIL/TNFα, mitochondria-dependent cascades, caspase activation. nih.gov |
| FRO Thyroid Cancer Cells | AMPK-dependent | Activation of p38 MAPK, activation of caspase-3. nih.gov |
| Triple-negative Breast Cancer (MDA-MB-231) Cells | Mitochondrial modulation | Increased mitochondrial biogenesis. nih.gov |
| Mouse Neuroblastoma (Neuro 2a) Cells | Enhancement of oxidative stress-induced apoptosis | Activation of NF-κB. biorxiv.org |
Cellular Stress Response Pathways
Hypoxia and Ischemia Adaptation
This compound (AICAR) has been shown to influence cellular adaptation to conditions of hypoxia (low oxygen) and ischemia (restricted blood supply). nih.govnih.gov The cellular response to hypoxia is primarily orchestrated by hypoxia-inducible factors (HIFs), which are transcription factors that regulate the expression of genes involved in adapting to low oxygen availability. nih.govnih.gov
Research indicates that AICAR can modulate this key adaptive pathway. In acute lymphoblastic leukemia cells, exposure to AICAR under hypoxic conditions led to a decrease in the expression of HIF-1α. aacrjournals.org Since HIF-1α is a master regulator of the cellular response to hypoxia, its downregulation by AICAR suggests a significant impact on how cells adapt to low-oxygen environments. nih.gov
In the context of ischemia, which involves both hypoxia and nutrient deprivation, AICAR has been shown to confer a strong tolerance to glucose starvation in an AMPK-dependent manner. nih.gov This suggests that AICAR helps cells switch to alternative energy sources when glucose is scarce, a critical adaptation during ischemic events. Historically, AICAR has been investigated for its protective effects during ischemia/reperfusion injury. stupiddope.com It is hypothesized to reduce ischemia-induced interactions between leukocytes and endothelial cells, as well as mitigate oxidative stress, which are key components of reperfusion damage. stupiddope.com However, some studies have noted that while AICAR administration increases the levels of adenosine metabolites, it may not significantly increase the levels of adenosine itself in the cerebral interstitial fluid during hypoxia, which could limit its benefit in this specific context. frontiersin.org
Table 4: Effects of this compound on Hypoxia and Ischemia Adaptation
| Condition | Cellular Effect | Proposed Mechanism |
|---|---|---|
| Hypoxia | Decreased HIF-1α expression | Modulation of the primary cellular hypoxia response pathway. aacrjournals.org |
| Ischemia (Glucose Starvation) | Increased tolerance | AMPK-dependent switch to alternative energy sources. nih.gov |
| Ischemia/Reperfusion | Reduced leukocyte-endothelial interactions and oxidative stress | Protective metabolic reprogramming. stupiddope.com |
| Hypoxia/Hypotension (Cerebral Cortex) | Increased adenosine metabolites (hypoxanthine, xanthine, uric acid) | Alteration of purine metabolism. frontiersin.org |
Oxidative Stress Mitigation and Antioxidant Gene Expression
The role of this compound (AICAR) in managing oxidative stress is multifaceted, with evidence suggesting both antioxidant and, under certain conditions, pro-oxidant effects. A key mechanism for its antioxidant activity involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. researchgate.net
Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress by binding to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, thereby stimulating their expression. nih.govmdpi.comnih.gov Studies have shown that AICAR can enhance Nrf2-regulated hepatic antioxidant capacity. researchgate.net This activation of the Nrf2/ARE pathway leads to the increased production of antioxidant enzymes, which helps to mitigate cellular damage from reactive oxygen species (ROS). researchgate.netnih.gov
In line with this antioxidant function, some research has demonstrated that AICAR treatment leads to a decrease in intracellular ROS levels. nih.govnih.gov This reduction in ROS is linked to the inhibition of NADPH oxidase, a major source of cellular ROS. nih.gov
However, the effect of AICAR on oxidative stress is not always protective. In some contexts, it can have a pro-oxidant effect. For instance, in mouse neuroblastoma cells, AICAR was found to enhance apoptosis induced by oxidative stress (specifically, by hydrogen peroxide). biorxiv.org This suggests that in certain cell types or under specific stress conditions, AICAR can augment rather than mitigate oxidative damage. This dual role highlights the complexity of AICAR's interaction with cellular redox signaling pathways.
Endoplasmic Reticulum (ER) Stress Response
This compound (AICAR) has been identified as a modulator of the endoplasmic reticulum (ER) stress response, a cellular pathway activated by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.govnih.gov The unfolded protein response (UPR) is a set of signaling pathways initiated by ER stress sensors—IRE1α, PERK, and ATF6—that aims to restore protein homeostasis or trigger apoptosis if the stress is irremediable. nih.govwikipedia.orgnih.gov
AICAR has been shown to potently suppress the upregulation of ER stress marker mRNAs and pro-inflammatory cytokines that are often induced by ER stressors like palmitate. nih.gov This inhibitory effect extends to ER stress triggered by agents such as thapsigargin (B1683126) and tunicamycin. nih.gov Mechanistically, AICAR does not appear to prevent the initial sensing of ER stress but rather inhibits the expression of major transcriptional effectors of the UPR, including activating transcription factor 4 (ATF4), spliced X-box binding protein 1 (XBP1), and cleaved ATF6. nih.govresearchgate.net
Interestingly, the inhibition of the ER stress response by AICAR in human macrophages has been found to be independent of AMP-activated protein kinase (AMPK) activation. nih.gov This particular study suggests that AICAR may act as a type I kinase inhibitor of the ER stress sensor IRE1α, inhibiting its autophosphorylation while paradoxically activating its endoribonuclease activity in vitro. nih.gov
In contrast, other research demonstrates an AMPK-dependent protective role. In human bronchial epithelial cells exposed to cigarette smoke extract, AICAR treatment was found to protect against ER stress-induced apoptosis. nih.gov This protective effect was mediated by the AMPK-dependent upregulation of the 150 kDa oxygen-regulated protein (ORP150), an ER-associated chaperone, through the activation of the transcription factor FOXO1. nih.gov These findings indicate that AICAR can influence the ER stress response through both AMPK-dependent and -independent mechanisms, leading to a reduction in stress signaling and promoting cell survival.
Table 5: Modulation of ER Stress Response by this compound
| Cellular Context | Effect on ER Stress | Mechanism |
|---|---|---|
| Human Macrophages (Palmitate-induced stress) | Suppression of ER stress marker mRNAs and pro-inflammatory cytokines | AMPK-independent; Inhibition of transcriptional effectors (ATF4, sXBP1, ATF6); Inhibition of IRE1α autophosphorylation. nih.gov |
| Human Bronchial Epithelial Cells (Cigarette smoke-induced stress) | Protection against ER stress-induced apoptosis | AMPK-dependent; Upregulation of ER chaperone ORP150 via the FOXO1 pathway. nih.gov |
Mitochondrial Function and Dynamics
Mitochondria are central to cellular energy metabolism and are dynamically regulated in response to cellular needs. AICA has been demonstrated to exert significant influence over mitochondrial biogenesis, bioenergetics, and morphology.
AICA, through its activation of AMPK, can stimulate mitochondrial biogenesis, the process of generating new mitochondria. plos.orgnih.gov In triple-negative breast cancer cells, treatment with AICA led to an increase in the mitochondrial DNA to nuclear DNA ratio, which is indicative of enhanced mitochondrial biogenesis. plos.org This was accompanied by an increased expression of key transcription factors involved in this process, including PGC-1α, NRF-1, NRF-2, and TFAM. plos.org In osteosarcoma cells, AICA treatment also increased the relative number of mitochondrial DNA copies and the expression of PGC-1α and TFAM. nih.gov
The impact of AICA on cellular ATP content can be context-dependent. In bovine oocytes, lower concentrations of AICA increased ATP content, which remained elevated even after fertilization. nih.gov Conversely, higher concentrations led to a reduction in ATP levels. nih.gov Short-term treatment with AICA in murine embryonic fibroblasts has been shown to decrease ATP levels under most conditions. mdpi.com
| Cell Type | Parameter | Effect of AICA Treatment | Reference |
|---|---|---|---|
| Triple-Negative Breast Cancer Cells | Mitochondrial DNA to Nuclear DNA Ratio | Increased | plos.org |
| Triple-Negative Breast Cancer Cells | PGC-1α, NRF-1, NRF-2, TFAM Expression | Increased | plos.org |
| Osteosarcoma Cells | Mitochondrial DNA Copy Number | Increased | nih.gov |
| Osteosarcoma Cells | PGC-1α and TFAM Expression | Increased | nih.gov |
| Bovine Oocytes (low concentration) | ATP Content | Increased | nih.gov |
| Bovine Oocytes (high concentration) | ATP Content | Decreased | nih.gov |
| Murine Embryonic Fibroblasts (short term) | ATP Content | Decreased | mdpi.com |
The effect of this compound on the production of reactive oxygen species (ROS) appears to be cell-type and condition-specific. In some contexts, AICA treatment has been associated with a decrease in intracellular ROS levels. researchgate.net However, other studies have reported that short-term AICA treatment can transiently increase ROS production in murine embryonic fibroblasts, while chronic treatment leads to a decrease. mdpi.com Furthermore, in certain cancer cell lines, AICA has been shown to enhance oxidative stress-induced apoptosis. nih.gov
The mitochondrial membrane potential (Δψ) is a key indicator of mitochondrial health and is essential for ATP synthesis through oxidative phosphorylation. In triple-negative breast cancer cells, AICA treatment resulted in increased staining with MitoTracker Red, suggesting an enhancement of mitochondrial membrane potential. plos.org However, in a study involving liver-specific AMPK knock-out mice, administration of AICA led to a 25% reduction in mitochondrial oxidative phosphorylation efficiency. mdpi.com This suggests that the effect of AICA on oxidative phosphorylation can be influenced by the genetic background and tissue type.
Mitochondrial dynamics, the balance between mitochondrial fission and fusion, is crucial for maintaining a healthy mitochondrial network. youtube.comsciopen.com AICA has been shown to modulate these processes. In hepatocytes, AICA treatment promoted mitochondrial fusion by significantly increasing the expression of the fusion proteins Mitofusin-1 (Mfn1) and Optic atrophy 1 (Opa1). plos.org It did not, however, affect the expression of Mitofusin-2 (Mfn2) or the activity of the fission protein Drp1. plos.org In the context of diabetic polyneuropathy, AICA administration led to the phosphorylation of mitochondrial fission factor (MFF) and the recruitment of Drp1 to the mitochondria, indicating an induction of mitochondrial fission, which is a necessary step for the removal of damaged mitochondria through mitophagy. researchgate.net In aged mice, exercise, but not AICA, increased the protein level of Drp1, while neither had an effect on Mfn2 levels.
| Cell/Tissue Type | Protein | Process | Effect of AICA Treatment | Reference |
|---|---|---|---|---|
| Hepatocytes | Mitofusin-1 (Mfn1) | Fusion | Increased Expression | plos.org |
| Hepatocytes | Optic atrophy 1 (Opa1) | Fusion | Increased Expression | plos.org |
| Hepatocytes | Mitofusin-2 (Mfn2) | Fusion | No Effect on Expression | plos.org |
| Hepatocytes | Dynamin-related protein 1 (Drp1) | Fission | No Effect on Activity | plos.org |
| Diabetic Polyneuropathy Model | Mitochondrial Fission Factor (MFF) | Fission | Phosphorylation Increased | researchgate.net |
| Diabetic Polyneuropathy Model | Dynamin-related protein 1 (Drp1) | Fission | Recruitment to Mitochondria Increased | researchgate.net |
| Aged Mouse Hippocampus | Dynamin-related protein 1 (Drp1) | Fission | No Change | |
| Aged Mouse Hippocampus | Mitofusin-2 (Mfn2) | Fusion | No Change |
Protein Degradation Systems
The impact of this compound (AICA) on cellular protein degradation is multifaceted, influencing both the autophagy and proteasomal systems. Its effects are primarily observed through its ribonucleoside form, AICAR, which can modulate these critical pathways of protein and organelle turnover.
Autophagy Modulation: Induction and Inhibition Mechanisms
The influence of this compound on autophagy, the cellular process of degrading and recycling cellular components, is complex, with studies demonstrating both induction and inhibition depending on the cellular context and experimental conditions.
Induction of Autophagy:
In some cellular models, AICAR is reported to induce autophagy. This induction is often linked to its role as an activator of AMP-activated protein kinase (AMPK). Once activated, AMPK can promote autophagy, a critical process for cellular self-renewal and the maintenance of multipotent differentiation potential in stem cells. mdpi.com The induction of autophagy by AICAR has been observed in monocytic U937 leukemia cells, where it is associated with the differentiation of these cells. nih.gov In these instances, AICAR treatment leads to an increase in the levels of LC3B, a key marker of autophagosome formation. nih.gov
Inhibition of Autophagy:
Conversely, a growing body of evidence suggests that AICAR can also act as an inhibitor of autophagy. This inhibitory effect has been noted in cardiomyocytes, hepatocytes, skin fibroblasts, and pancreatic β-cells. nih.gov In cardiomyocytes, despite activating AMPK, AICAR potently inhibits autophagy, which can protect these cells from certain types of toxicity. nih.gov The mechanism behind this inhibition is not fully understood but appears to be dependent on the conversion of AICAR to its monophosphorylated form, ZMP, by adenosine kinase. nih.gov This inhibition seems to occur at the initial stages of autophagosome formation. nih.gov
One study proposes a dual effect of AICAR on protein degradation, where it inhibits autophagy through an AMPK-independent mechanism by reducing the binding of class III PI3-kinase to beclin-1. nih.gov This action counteracts the expected pro-autophagic signal from AMPK activation. nih.gov In the context of chronic heart failure, AMPK activation by AICAR was found to improve cardiac function by attenuating, rather than promoting, autophagy, potentially through the activation of the mTORC2 signaling pathway. nih.gov Furthermore, in neurons, AICAR did not enhance autophagy, in contrast to direct mTORC1 inhibitors. nih.gov
| Cell Type | Effect of AICAR on Autophagy | Proposed Mechanism | Reference |
| Monocytic U937 leukemia cells | Induction | AMPK-independent expression of differentiation markers | nih.gov |
| Cardiomyocytes | Inhibition | Adenosine kinase-dependent conversion to ZMP, impeding autophagosome initiation | nih.gov |
| Hepatocytes | Inhibition | Not specified | nih.gov |
| Skin fibroblasts | Inhibition | Not specified | nih.gov |
| Pancreatic β-cells | Inhibition | Not specified | nih.gov |
| General (in vitro) | Inhibition | AMPK-independent; decreased class III PI3-kinase binding to beclin-1 | nih.gov |
| Failing heart (in vivo) | Inhibition | Potential activation of mTORC2 | nih.gov |
| Neurons | No enhancement | Not specified | nih.gov |
Proteasomal Degradation Inhibition
In addition to its effects on autophagy, this compound ribonucleoside (AICAR) has been shown to inhibit the proteasomal degradation of proteins. nih.gov The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular quality control and the regulation of various cellular processes.
The inhibition of the proteasome by AICAR is mediated through an AMPK-dependent mechanism. nih.gov This discovery identified a novel function for AMPK, suggesting that it can regulate the activity of the proteasome in response to cellular energy status. nih.gov By inhibiting proteasomal degradation, AICAR can influence the turnover of a wide range of cellular proteins, which has significant implications for cellular function under conditions of energy stress. nih.gov
Gene Expression Regulation
This compound, primarily through its ribonucleoside form AICAR and subsequent activation of AMPK, exerts significant control over the expression of various genes. This regulation extends to key enzymes in metabolic pathways, antioxidant genes, and potentially other signaling molecules.
Transcriptional Control of Key Metabolic Enzymes (e.g., PEPCK)
A notable effect of this compound is its ability to repress the transcription of the gene encoding phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis. mdpi.com The administration of AICAR has been shown to mimic the inhibitory effect of insulin on PEPCK gene expression. nih.gov This transcriptional repression is mediated by the activation of AMPK. mdpi.com
The regulation of PEPCK gene expression is a critical aspect of glucose homeostasis. By downregulating the transcription of this key gluconeogenic enzyme, AICAR can contribute to a reduction in glucose production in the liver.
Upregulation of Antioxidant Gene Expression
This compound can indirectly lead to the upregulation of antioxidant gene expression through its modulation of autophagy. nih.gov In cardiomyocytes, the inhibition of autophagy by AICAR results in the accumulation of the protein p62. nih.gov This accumulation of p62, in turn, promotes the activation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). nih.gov
NRF2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of a battery of antioxidant genes. nih.gov This mechanism provides a novel pathway by which this compound can enhance the cell's defense against oxidative stress. nih.gov
| Gene/Protein Target | Effect of this compound | Mediating Factor(s) | Cellular Impact | Reference |
| PEPCK (gene) | Transcriptional Repression | AMPK | Reduced gluconeogenesis | mdpi.com |
| Antioxidant Genes | Upregulation of Expression | Autophagy Inhibition -> p62 accumulation -> NRF2 activation | Enhanced defense against oxidative stress | nih.gov |
Influence on Phosphodiesterase 9A (PDE9A) Expression
Based on the conducted research, there is currently no available information to suggest a direct influence of this compound on the gene expression of Phosphodiesterase 9A (PDE9A). While the expression and function of PDE9A are well-documented in various tissues and disease states, a regulatory link to this compound or its derivatives has not been established in the reviewed literature.
Role in Physiological Systems and Disease Pathophysiology
Metabolic Disorders
5-Aminoimidazole-4-carboxamide (AICAR) is a cell-permeable analog of adenosine (B11128) monophosphate (AMP) that activates AMP-activated protein kinase (AMPK), a crucial enzyme in regulating cellular energy metabolism. youtube.com This activation positions AICAR as a significant subject of research in the context of various metabolic disorders.
AICAR has demonstrated potential in improving glucose homeostasis in the context of insulin (B600854) resistance and type 2 diabetes. nih.gov Upon entering cells, AICAR is converted to ZMP (AICAR monophosphate), which mimics AMP and triggers the activation of AMPK. elementsarms.com This activation leads to several beneficial effects, including an increased uptake of glucose into muscle cells, which can occur independently of insulin. youtube.comelementsarms.com
Research in animal models has shown that AICAR can improve insulin sensitivity and glucose homeostasis. jci.org In insulin-resistant diabetic (ob/ob) mice, short-term treatment with AICAR normalized glucose concentrations, and longer-term treatment corrected hyperglycemia and improved glucose tolerance. nih.govproquest.com Chronic activation of AMPK by AICAR has been shown to increase insulin-stimulated glucose uptake and the translocation of GLUT4, a key glucose transporter, in skeletal muscles. diabetesjournals.org This effect is comparable to the benefits observed with chronic exercise. diabetesjournals.org Furthermore, AICAR has been found to enhance fatty acid oxidation and inhibit gluconeogenesis, the production of glucose in the liver. nih.gov
Table 1: Effects of AICAR on Type 2 Diabetes and Insulin Resistance
| Finding | Model System | Key Outcome | Reference |
|---|---|---|---|
| Improved glucose homeostasis | ob/ob mice | Normalized glucose concentrations, corrected hyperglycemia, improved glucose tolerance | nih.govproquest.com |
| Increased insulin-stimulated glucose uptake | Rat skeletal muscle | Enhanced GLUT4 translocation | diabetesjournals.org |
| Increased glucose uptake in muscle cells | In vitro and in vivo studies | Occurs independently of insulin | youtube.comelementsarms.com |
| Enhanced fatty acid oxidation | In vivo studies | Contributes to improved metabolic profile | nih.gov |
| Inhibited hepatic gluconeogenesis | In vivo studies | Reduced glucose production in the liver | nih.gov |
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. AICAR addresses multiple components of this syndrome. elementsarms.com By activating AMPK, AICAR can help manage obesity, a primary factor in metabolic syndrome, by increasing fat oxidation and improving insulin sensitivity. elementsarms.com
Studies in mice on a high-fat diet have shown that AICAR treatment can lead to a decrease in body weight and abdominal fat. nih.govmdpi.com It also helps in reducing inflammation in adipose tissue, which is a key contributor to the complications of obesity. nih.govmdpi.com By tackling several aspects of metabolic syndrome simultaneously, AICAR presents a potential therapeutic approach for this complex condition. elementsarms.com
Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver. mdpi.com AICAR has shown promise in mitigating this condition. The activation of AMPK by AICAR can inhibit the synthesis of fatty acids and cholesterol in liver cells. nih.gov
Obesity is a central factor in the development of metabolic syndrome. nih.gov AICAR has been shown to have a significant impact on obesity and the differentiation of adipocytes, the cells that store fat. nih.govresearchgate.net In vitro studies using 3T3-L1 cells, a model for adipocyte differentiation, have demonstrated that AICAR blocks the conversion of these cells into mature fat cells. nih.govnih.gov This is achieved by downregulating the expression of key adipogenic transcription factors such as PPARγ, C/EBPα, and SREBP1. nih.govbwise.kr
In vivo studies have corroborated these findings. Intraperitoneal administration of AICAR to mice on a high-fat diet significantly blocked weight gain and the accumulation of epididymal fat over a six-week period. nih.govresearchgate.net The reduction in adipose tissue was attributed to a decrease in lipid accumulation in existing adipocytes. nih.govresearchgate.net
Table 2: AICAR's Impact on Obesity and Adipocyte Differentiation
| Effect | Model System | Mechanism | Reference |
|---|---|---|---|
| Inhibition of adipocyte differentiation | 3T3-L1 cells (in vitro) | Downregulation of PPARγ, C/EBPα, and SREBP1 | nih.govbwise.kr |
| Blocked body weight gain | High-fat diet-induced obese mice (in vivo) | Reduced lipid accumulation in pre-existing adipocytes | nih.govresearchgate.net |
| Reduced epididymal fat content | High-fat diet-induced obese mice (in vivo) | Decreased lipid storage | nih.govresearchgate.net |
| Restored normal adipokine levels | High-fat diet-induced obese mice (in vivo) | Improved metabolic signaling | nih.govnih.gov |
Cancer Biology and Therapy
AICAR has been investigated for its potential anti-cancer properties, primarily through its ability to induce anti-proliferative and apoptotic effects in various cancer types.
AICAR has been shown to inhibit the proliferation of a range of cancer cell lines by causing an arrest in the S-phase of the cell cycle. nih.govnih.gov This effect is often accompanied by an increased expression of tumor suppressor proteins like p21, p27, and p53. nih.gov
Leukemia: In the context of chronic lymphocytic leukemia (CLL), AICAR induces apoptosis. ashpublications.orgnih.gov Interestingly, this effect can be independent of AMPK and the tumor suppressor p53. ashpublications.orgnih.govsemanticscholar.org The mechanism involves the upregulation of pro-apoptotic BH3-only proteins such as BIM and NOXA. ashpublications.orgnih.gov This makes AICAR a potential therapeutic option for CLL patients with impaired p53 function, who are often resistant to conventional chemotherapy. ashpublications.orgnih.govsemanticscholar.org In adult T-cell leukemia/lymphoma (ATL), AICAR has also been shown to induce AMPK-independent cell death and exhibit anti-tumor activity. ashpublications.org Furthermore, in acute lymphoblastic leukemia (ALL), AICAR has been found to induce dose- and time-dependent growth inhibition. nih.gov
Glioma: In glioblastoma, a highly aggressive brain tumor, AICAR has been shown to inhibit tumor growth, particularly in cells with an activated epidermal growth factor receptor (EGFR) mutant, EGFRvIII. nih.govnih.gov The anti-proliferative effect of AICAR in this context is primarily due to the inhibition of cholesterol and fatty acid synthesis. nih.govresearchgate.net In vivo studies have shown that AICAR treatment can significantly inhibit the growth of glioblastoma xenografts expressing EGFRvIII. nih.govnih.gov
Prostate Cancer: In human prostate cancer cells (PC3), AICAR has been demonstrated to inhibit cell proliferation, decrease viability, and increase apoptosis in a dose- and time-dependent manner. nih.gov It has also been shown to generate reactive oxygen species in these cells. nih.gov
Table 3: Anti-Cancer Effects of AICAR
| Cancer Type | Effect | Mechanism | Reference |
|---|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) | Induces apoptosis | AMPK and p53-independent; upregulation of BIM and NOXA | ashpublications.orgnih.govsemanticscholar.org |
| Adult T-cell Leukemia/Lymphoma (ATL) | Induces cell death | AMPK-independent | ashpublications.org |
| Acute Lymphoblastic Leukemia (ALL) | Growth inhibition | Dose- and time-dependent | nih.gov |
| Glioblastoma (with EGFRvIII) | Inhibits tumor growth | Inhibition of lipogenesis | nih.govnih.govresearchgate.net |
| Prostate Cancer (PC3 cells) | Inhibits proliferation, induces apoptosis | Dose- and time-dependent | nih.gov |
Sensitization to Radiotherapy
This compound ribonucleoside (AICAR), a derivative of AICA, has been investigated for its potential to enhance the efficacy of ionizing radiation in cancer treatment. In studies involving human prostate cancer cells (PC3), AICAR has been shown to augment the effects of radiation. nih.gov The mechanism behind this radiosensitization appears to be linked to the accumulation of ZMP, a metabolite of AICAR, which can lead to an imbalance in deoxynucleotide pools and subsequently interfere with DNA repair mechanisms. nih.gov This interference with DNA repair enhances the cell-killing effects of radiation. nih.gov Interestingly, this radiosensitizing effect was observed after prolonged treatment with AICAR and appeared to be independent of AMPK activation, a common target of AICAR. nih.gov
The interaction between AICAR and ionizing radiation in PC3 cells suggests a potential for new clinical applications of similar compounds in cancer therapy. nih.gov Agents that increase the extent of DNA damage or inhibit its repair can sensitize tumor cells to radiation. nih.gov
Implications for Anti-Metabolite Therapy
The efficacy of AICA riboside as an anti-cancer agent can be significantly enhanced when used in combination with the anti-metabolite methotrexate (B535133). nih.govnih.gov Methotrexate works by blocking the metabolism of ZMP, the active metabolite of AICA riboside. nih.gov This blockage leads to an increased accumulation of ZMP within cancer cells, which in turn sensitizes AMP-activated protein kinase (AMPK) for activation and reduces ATP levels. nih.gov
This synergistic relationship has been observed in human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. nih.gov Co-treatment with methotrexate and AICA riboside resulted in more potent inhibition of tumor growth in animal models than either drug administered alone. nih.gov This enhanced effect is attributed to the increased concentration of AICA riboside and its active metabolite, AICA ribotide, in the tumor tissue when co-administered with methotrexate. nih.gov These findings open new avenues for the application of classic anti-metabolic chemotherapeutics in conjunction with agents that target cellular energy-sensing pathways. nih.gov
Cardiovascular System
Myocardial Ischemic Injury and Reperfusion Protection
This compound ribonucleoside (AICAR) has demonstrated protective effects against myocardial ischemia-reperfusion injury. nih.gov This phenomenon, where the restoration of blood flow to ischemic heart tissue causes further damage, is a significant concern in the treatment of myocardial infarction. nih.govfrontiersin.org AICAR is believed to induce a state of "late pre-conditioning," where the heart is protected from subsequent ischemic events. nih.gov
In a study on rat hearts, treatment with AICAR 24 hours prior to inducing ischemia and reperfusion resulted in a significant reduction in infarct size by 60%. nih.gov This protective effect was associated with a 2.5-fold increase in the activity of AMP-activated protein kinase (AMPK) and a 45% increase in myocardial glucose uptake during reperfusion. nih.gov The activation of AMPK is a suggested mechanism behind this cardioprotective effect. nih.gov
| Treatment Group | Infarct Size Reduction (%) | AMPK Activity Increase (fold) | Myocardial Glucose Uptake Increase during Reperfusion (%) |
|---|---|---|---|
| AICAR | 60 | 2.5 | 45 |
| Exercise | 50 | 2.0 | 40 |
Endothelial Function and Nitric Oxide (NO) Production
The vascular endothelium plays a crucial role in maintaining cardiovascular health, and its dysfunction is a key factor in the development of various cardiovascular diseases. nih.gov Nitric oxide (NO), produced by endothelial nitric oxide synthase (eNOS), is a critical molecule in regulating vascular tone, inflammation, and platelet aggregation. researchgate.netresearchgate.net
AICAR, through its activation of AMPK, is thought to enhance the production of nitric oxide. stupiddope.com This activation of eNOS by AMPK can lead to increased NO bioavailability. researchgate.net In studies involving human and bovine aortic endothelial cells, AMPK activation was shown to preserve eNOS activity and NO bioavailability, particularly under conditions of high cholesterol. researchgate.net Furthermore, in animal models, AICAR infusion improved vascular reactivity, an effect that was dependent on AMPK. researchgate.net
Vascular Smooth Muscle Cell Proliferation
The proliferation and phenotypic switching of vascular smooth muscle cells (VSMCs) are key events in the development of intimal hyperplasia, a common cause of failure for vascular grafts and stents. nih.gov Research suggests that this compound 1-β-D-ribofuranoside (AICAR) can inhibit these processes. nih.gov
In experimental models, AICAR was found to induce G1 phase arrest in VSMCs, thereby inhibiting their proliferation. nih.gov It also enhanced the normal metabolic and autophagic functions of these cells while reducing their secretion. nih.gov In a rat carotid artery transplantation model, tissue-engineered blood vessels modified with AICAR exhibited a higher patency rate and reduced intimal hyperplasia compared to controls. nih.gov These findings suggest that AICAR's ability to suppress VSMC proliferation could have implications for preventing conditions like atherogenesis and restenosis. stupiddope.com
| Parameter | Effect of AICAR Treatment |
|---|---|
| VSMC Proliferation | Inhibited (G1 phase arrest) |
| VSMC Phenotype Switching | Inhibited |
| VSMC Metabolism and Autophagy | Enhanced |
| Intimal Hyperplasia in TEBVs | Reduced |
| Patency Rate of TEBVs | Increased |
Atherosclerosis and Redox Homeostasis
Atherosclerosis, a chronic inflammatory disease, is closely linked to oxidative stress and disruptions in redox homeostasis. frontiersin.orgmdpi.com The activation of AMP-activated protein kinase (AMPK) is considered a promising therapeutic strategy for atherosclerosis due to its protective effects on the vasculature. nih.gov AICAR, as an AMPK activator, is being investigated for its potential in treating coronary heart disease. nih.gov
AICAR has also been shown to influence lipid metabolism, a key factor in atherosclerosis. Studies have demonstrated that AICAR can increase the levels of low-density lipoprotein (LDL) receptor mRNA and protein in hepatocytes. nih.gov This leads to enhanced LDL uptake by these cells, which could contribute to lowering LDL cholesterol levels. nih.gov This effect on LDLR mRNA is mediated through a stabilization process that is dependent on the ERK1/2 signaling pathway, rather than AMPK activation. nih.gov
Inflammatory and Immune Responses
This compound (AICA) ribonucleoside, often referred to as AICAR, is a cell-permeable activator of AMP-activated protein kinase (AMPK) and has demonstrated significant involvement in modulating inflammatory and immune responses. nih.govnih.govarvojournals.org Its effects are primarily linked to the activation of AMPK, a crucial cellular energy sensor that plays a role in maintaining energy balance. nih.gov AICAR is taken up by cells and phosphorylated into AICA ribotide (ZMP), which mimics adenosine monophosphate (AMP) and thereby activates AMPK. nih.govnih.gov This activation triggers a cascade of events that collectively contribute to its anti-inflammatory and immunomodulatory profile.
AICAR exhibits notable immunomodulatory and anti-inflammatory properties across various models of inflammation. nih.govarvojournals.org The activation of AMPK by AICAR is a central mechanism for these effects, positioning AICAR as an inhibitor of immune responses. nih.gov Studies have shown that AICAR can mitigate inflammation in diverse contexts, ranging from intestinal inflammation to autoimmune disorders. nih.govnih.gov For instance, in experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, AICAR treatment attenuated the severity of the disease, highlighting its therapeutic potential in T-helper 1 (Th1) cell-mediated inflammatory conditions. nih.gov The compound's anti-inflammatory actions are associated with the inhibition of antigen-specific T-cell responses and a shift in cytokine balance from a pro-inflammatory to a more anti-inflammatory profile. nih.gov
A key mechanism underlying AICAR's anti-inflammatory effects is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govresearchgate.net AICAR has been shown to inhibit NF-κB activation in macrophages and other cell types. nih.govnih.gov This inhibition occurs downstream of the degradation of IκB-α, an inhibitor of NF-κB. nih.gov Research indicates that AICAR treatment leads to reduced binding of NF-κB to its consensus DNA sequence. nih.gov This effect is at least partially mediated by AMPK activation, as the introduction of an active form of AMPK can similarly reduce NF-κB reporter activity. nih.gov By suppressing the NF-κB pathway, AICAR effectively dampens the inflammatory cascade. nih.govjneurosci.org
AICAR significantly modulates the production of several key pro-inflammatory cytokines. It has been shown to inhibit the expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β in glial cells and macrophages. jneurosci.org In models of autoimmune disease and intestinal inflammation, AICAR treatment is associated with the inhibition of Th1-type cytokines like interferon-gamma (IFN-γ) and TNF-α. nih.govnih.gov Concurrently, it can promote the production of Th2-type cytokines such as IL-4 and IL-10, contributing to a less inflammatory environment. nih.gov Furthermore, AICAR has been observed to reduce the levels of Th17-type cytokines, including IL-17, in colon tissues during experimental colitis and in models of autoimmune uveitis. nih.govelsevierpure.com
| Cytokine | Effect of AICAR | Context/Model | Reference |
|---|---|---|---|
| TNF-α | Inhibition/Reduction | LPS-stimulated glial cells, Colitis, Uveitis | nih.govnih.govarvojournals.orgjneurosci.org |
| IL-6 | Inhibition/Reduction | LPS-stimulated glial cells, Uveitis | arvojournals.orgjneurosci.org |
| IFN-γ | Inhibition/Reduction | Experimental Autoimmune Encephalomyelitis (EAE), Uveitis | nih.govelsevierpure.com |
| IL-17 | Inhibition/Reduction | Colitis, Uveitis | nih.govnih.govelsevierpure.com |
AICAR exerts a significant influence on T-cell function. It has been demonstrated to inhibit T-cell proliferation and down-regulate Th1 and Th17 cell responses, which are critical drivers of many autoimmune and inflammatory diseases. nih.govelsevierpure.com In studies using T-cells specific to myelin proteins, AICAR treatment decreased the expression of T-bet, a key transcription factor for Th1 cells, and induced the expression of GATA3 and STAT6, transcription factors associated with Th2 cells. nih.gov Moreover, AICAR can impair the ability of antigen-presenting cells (APCs), such as dendritic cells, to stimulate T-cells. nih.govnih.gov It achieves this by reducing the expression of co-stimulatory molecules on dendritic cells, thereby preventing the generation of antigen-specific Th1 and Th17 cells. nih.govelsevierpure.com
The therapeutic potential of AICAR has been investigated in several preclinical models of acute and chronic inflammation.
Uveitis : In rodent models of endotoxin-induced uveitis (EIU) and experimental autoimmune uveitis (EAU), AICAR treatment significantly suppressed intraocular inflammation. arvojournals.orgarvojournals.orgelsevierpure.com It reduced inflammatory cell infiltration, decreased vascular permeability, and lowered the expression of pro-inflammatory mediators like TNF-α and IL-6 in the retina. arvojournals.orgelsevierpure.com The mechanism involves the inhibition of T-cell proliferation and the prevention of Th1 and Th17 cell generation. nih.govelsevierpure.com
Colitis : AICAR has shown therapeutic effects in mouse models of both acute and chronic colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS). nih.gov Treatment with AICAR ameliorated clinical symptoms, reduced weight loss, and attenuated histological inflammation in the colon. nih.gov These protective effects were linked to the inhibition of NF-κB activation in macrophages and the downregulation of Th1 and Th17 immune responses. nih.gov
Acute Lung Injury (ALI) : In models of ALI induced by bromine gas or lipoteichoic acid (LTA), AICAR administration reduced lung inflammation, neutrophil influx, and protein leakage. nih.govnih.gov The protective mechanism involves the activation of AMPK and the upregulation of heme oxygenase-1 (HO-1). nih.gov
Acute Pancreatitis : In obese mouse models of acute severe pancreatitis, activation of AMPK by AICAR was found to be protective. nih.gov It ameliorated pancreatic damage and improved survival outcomes by suppressing pancreatic acinar cell necroptosis. nih.gov
| Inflammatory Model | Key Findings with AICAR Treatment | Reference |
|---|---|---|
| Uveitis | Suppressed ocular inflammation; Reduced T-cell proliferation and Th1/Th17 cytokine production. | nih.govarvojournals.orgelsevierpure.com |
| Colitis | Ameliorated clinical and histological inflammation; Inhibited NF-κB and down-regulated Th1/Th17 responses. | nih.gov |
| Acute Lung Injury | Decreased lung inflammation and mortality; Upregulated heme oxygenase-1. | nih.govnih.gov |
| Acute Pancreatitis | Reduced pancreatic damage; Suppressed pancreatic acinar cell necroptosis. | nih.gov |
Neurological Disorders
The role of this compound in neurological disorders is multifaceted. Its anti-inflammatory properties are relevant to neuroinflammation, a common feature of many neurodegenerative diseases. AICAR has been shown to inhibit the pro-inflammatory response in glial cells (astrocytes and microglia), suppressing the production of inflammatory mediators upon stimulation with lipopolysaccharide. jneurosci.org
In the context of specific diseases, research in a mouse model of Huntington's disease (HD) found that chronic AICAR treatment induced beneficial phenotypic changes in skeletal muscle but did not improve neurological deficits or other hallmarks of the disease. nih.govfrontiersin.org This suggests that its peripheral effects may not readily translate to neuroprotection in this specific genetic disorder, partly because AICAR does not easily cross the blood-brain barrier. nih.govfrontiersin.org
Conversely, some studies suggest a potential for neurotoxicity. AICA riboside can induce apoptosis in human neuroblastoma cells, an effect that is dependent on its intracellular phosphorylation. nih.gov This toxic effect was reduced when the cells were induced to differentiate. nih.gov The accumulation of AICA ribotide, which can occur in certain inborn errors of purine (B94841) metabolism like Lesch-Nyhan syndrome, has been hypothesized to contribute to the neurological manifestations of such disorders. nih.gov Therefore, the impact of this compound on the nervous system may be context-dependent, with potential for both anti-inflammatory, neuroprotective actions and, under certain metabolic conditions, neurotoxic effects. jneurosci.orgnih.gov
Neuroprotective Effects
This compound (AICA) ribonucleoside, often referred to as AICAR, demonstrates potential neuroprotective properties primarily through its role as an activator of AMP-activated protein kinase (AMPK). Once inside cells, AICAR is phosphorylated to AICA riboside monophosphate (ZMP), which mimics the effects of AMP, thereby activating AMPK. jneurosci.org This activation can influence cellular processes that are critical in protecting the nervous system from damage.
Research indicates that AICAR can inhibit proinflammatory responses in glial cells. jneurosci.org Glial cells, when activated by stimuli like lipopolysaccharide (LPS), can produce inflammatory mediators that contribute to neuronal injury. AICAR has been shown to attenuate this inflammatory response by inhibiting the nuclear translocation of NF-κB and C/EBP, key transcription factors involved in the inflammatory process. jneurosci.org By suppressing the production of inflammatory cytokines and other neuronal injury mediators, AICAR may help protect neurons from damage in inflammatory conditions of the brain. jneurosci.org The activation of AMPK by compounds like AICAR is considered a potential therapeutic target for neuroprotection in conditions such as stroke, multiple sclerosis, and other neurodegenerative diseases. jneurosci.org
The mechanisms underlying neuroprotection are complex and involve various strategies beyond anti-inflammation, including anti-apoptotic (preventing cell death), antioxidant (combating oxidative stress), and anti-excitotoxicity effects. frontiersin.orgmdpi.com For instance, in the context of ischemic stroke, where brain tissue is damaged due to a lack of blood flow, neuroprotective strategies aim to salvage the at-risk tissue. frontiersin.org Some agents work by reducing the expression of channels like Acid-Sensing Ion Channel 1a (ASIC1a), whose downregulation is believed to reduce the extent of infarct after a stroke. nih.gov While not directly demonstrated for AICA in all contexts, its fundamental role in cellular energy regulation via AMPK activation suggests a potential intersection with these protective pathways.
Implications in Neurodegenerative Diseases
The role of this compound ribonucleoside (AICAR) in neurodegenerative diseases such as Huntington's, Alzheimer's, and Parkinson's disease is an area of active investigation, with studies yielding mixed results. Neurodegenerative diseases are often characterized by the accumulation of abnormal proteins, neuroinflammation, and neuronal loss. neuroscirn.orgleica-microsystems.com
In the context of Alzheimer's Disease (AD) , which involves the accumulation of amyloid-beta (Aβ) plaques, vascular dysfunction is an early feature. alzheimersnewstoday.comptglab.com These plaques can impair blood flow regulation in the brain. alzheimersnewstoday.com The anti-inflammatory effects of AMPK activation by AICAR in glial cells could be relevant, as neuroinflammation is a key component of AD pathology. jneurosci.orgleica-microsystems.com
For Parkinson's Disease (PD) and other atypical parkinsonian syndromes, which involve the loss of dopamine-producing neurons and the accumulation of proteins like alpha-synuclein, the primary symptoms include motor deficits like tremors, stiffness, and slowness of movement. hopkinsmedicine.orgmichaeljfox.orgparkinson.ca Research into AICAR's effects on these conditions is less direct, but its influence on cellular energy and inflammation could have implications.
In a mouse model of Huntington's Disease (HD) , a genetic disorder causing motor, cognitive, and psychiatric symptoms, chronic treatment with AICAR was investigated. frontiersin.orgnih.govnih.gov The study found that while AICAR induced beneficial changes in skeletal muscle, shifting it toward a more oxidative phenotype, it did not mitigate the primary neurological symptoms of the disease. frontiersin.orgnih.gov Neurobehavioral deficits, muscle atrophy, and survival rates in the HD mice were not improved by the treatment. frontiersin.orgnih.gov This suggests that, at least under the experimental conditions used, the peripheral effects of AICAR on muscle were not sufficient to overcome the central neurodegenerative processes of Huntington's Disease. nih.govnih.gov It is noteworthy that AICAR does not readily cross the blood-brain barrier, and its observed cognitive benefits in healthy mice have been attributed to its peripheral effects on skeletal muscle. frontiersin.orgnih.gov
| Parameter | Effect of AICAR Treatment | Reference |
|---|---|---|
| Muscle Phenotype | Increased expression of PGC-1α, shift toward a more oxidative phenotype | frontiersin.orgnih.gov |
| Neurobehavioral Deficits | Not mitigated | frontiersin.orgnih.gov |
| Muscle Atrophy | Not mitigated | frontiersin.orgnih.gov |
| Survival Rate | No improvement | nih.gov |
Diabetic Peripheral Neuropathy
Diabetic peripheral neuropathy (DPN) is a common complication of diabetes mellitus, characterized by nerve damage resulting from factors like high blood sugar (hyperglycemia) and decreased blood flow to the nerves. wikipedia.orgmountsinai.orgmdpi.com It most often affects peripheral nerves, leading to symptoms such as numbness, tingling, pain, and weakness, typically starting in the feet and legs. cdc.gov
This compound ribonucleoside (AICAR) has been studied for its potential to improve glucose homeostasis, which is a key factor in the development and progression of diabetic complications, including neuropathy. AICAR activates AMPK, a cellular energy sensor that plays a role in glucose transport. nih.govnih.gov
Studies in diabetic animal models have shown that AICAR treatment can have beneficial effects on glucose metabolism. In insulin-resistant diabetic (ob/ob) mice, AICAR treatment corrected hyperglycemia and improved glucose tolerance. nih.gov Another study in KKAy-CETP mice, a different model of type 2 diabetes, also found that AICAR treatment attenuated hyperglycemia and hyperinsulinemia, primarily by inhibiting the liver's production of glucose. nih.gov However, these studies also noted that AICAR treatment could have negative effects on blood lipid profiles, increasing free fatty acids and triglycerides. nih.govnih.gov
| Animal Model | Key Findings on Glucose Homeostasis | Effects on Lipids | Reference |
|---|---|---|---|
| ob/ob Mice | Corrected hyperglycemia, improved glucose tolerance | Deleterious effects on plasma non-esterified fatty acids and triglycerides | nih.gov |
| KKAy-CETP Mice | Reduced blood glucose and plasma insulin, improved glucose tolerance, suppressed endogenous glucose production | Increased plasma free fatty acid and triglyceride concentrations | nih.gov |
Musculoskeletal System
Muscle Wasting and Cachexia
Cachexia is a complex metabolic syndrome characterized by severe muscle wasting and is often associated with chronic inflammatory diseases like cancer. embopress.org The activation of AMP-activated protein kinase (AMPK) has shown potential as a therapeutic strategy in this context. This compound ribonucleoside (AICAR), as an AMPK agonist, has been found to protect against inflammation-induced muscle atrophy. embopress.orgnih.gov
In studies using cultured myotubes, AICAR was effective at preventing atrophy induced by inflammatory cytokines (IFNγ/TNFα). embopress.orgnih.gov The protective effects of AICAR were mediated through AMPK activation, as the benefits were blocked by an AMPK inhibitor (Compound C) and reproduced by a more specific AMPK activator, A-769662. embopress.orgkaust.edu.sa Furthermore, AICAR was shown to partially restore metabolic function in myotubes impaired by inflammatory cytokines. embopress.orgnih.gov
Research in mouse models of both cancer cachexia and sepsis-induced muscle wasting demonstrated that AICAR administration could prevent the loss of muscle mass. embopress.org These findings suggest that activating AMPK with compounds like AICAR early in the progression of cachexia could be a beneficial therapeutic approach. embopress.org However, the role of AMPK in muscle atrophy appears to be complex; while early exogenous activation is protective, later activation resulting from metabolic stress might contribute to the suppression of muscle growth. embopress.orgembopress.org
| Model | Treatment | Outcome | Reference |
|---|---|---|---|
| Cultured Myotubes (C2C12) | AICAR + Inflammatory Cytokines | Suppressed IFNγ/TNFα-induced atrophy | embopress.orgnih.gov |
| Mouse Model of Cancer Cachexia (C26) | AICAR | Prevented muscle mass loss | embopress.org |
| Mouse Model of Sepsis (Endotoxin) | AICAR | Reduced muscle loss | embopress.orgnih.gov |
Exercise Endurance and Muscle Glucose Uptake
AICAR is often referred to as an "exercise mimetic" because its activation of AMPK can induce some of the same metabolic changes in skeletal muscle that occur with endurance exercise. frontiersin.orgnih.gov These changes include increased expression of oxidative genes, enhanced mitochondrial biogenesis, and a shift in muscle fiber types. nih.gov
A primary effect of both exercise and AICAR administration is the enhancement of glucose uptake into skeletal muscle. nih.gov Skeletal muscle is the main site for glucose disposal, and this process is largely dependent on the glucose transporter GLUT4. physiology.orgnih.govphysiology.org Both muscle contraction and insulin can trigger the movement (translocation) of GLUT4 from intracellular storage to the cell surface, allowing glucose to enter the muscle cell. physiology.orgresearchgate.net
Studies in rats have shown that chronic administration of AICAR, similar to long-term exercise, improves insulin-stimulated glucose transport in skeletal muscle. nih.gov This improvement was associated with an increase in the total amount of GLUT4 protein in the muscle. nih.gov Research on muscle strips from humans with and without type 2 diabetes found that AICAR increased glucose transport in an insulin-independent manner. researchgate.net This suggests that AICAR activates pathways for glucose uptake that are distinct from those used by insulin. researchgate.netstupiddope.com
The activation of AMPK by AICAR stimulates pathways that lead to GLUT4 translocation, thereby increasing the muscle's capacity to take up glucose from the blood. stupiddope.com This mechanism is a key reason for the interest in AICAR for its potential to improve glucose homeostasis and exercise-related metabolic adaptations.
Muscle Protein Synthesis Regulation
The regulation of muscle protein synthesis is a critical process for muscle growth and maintenance, governed by a balance between anabolic (building) and catabolic (breaking down) signals. A key regulator of this process is the mTOR (mammalian target of rapamycin) signaling pathway, which promotes protein synthesis in response to growth factors like insulin and the availability of amino acids. nih.gov
Cellular energy status, sensed by the AMP-activated protein kinase (AMPK) pathway, also plays a crucial role. nih.gov When cellular energy is low, AMPK is activated and acts as a brake on energy-consuming processes like protein synthesis. nih.gov
Treatment of skeletal muscle cells with this compound ribonucleoside (AICAR) leads to the activation of AMPK. nih.govnih.gov This activation has been consistently shown to decrease muscle protein synthesis. nih.gov The mechanism involves the repression of mTOR-mediated signaling. nih.gov In both cell culture and animal models, AICAR treatment inhibits the mTOR pathway, thereby reducing the rate of protein synthesis in skeletal muscle. nih.gov For example, pre-incubating muscle tissue with AICAR was found to completely block the activation of mTOR signaling that would normally be induced by insulin. nih.gov This demonstrates the dominant, inhibitory role that AMPK activation plays in the regulation of muscle protein synthesis.
Osteoblast Differentiation and Bone Health
This compound ribonucleoside (AICAR), a cell-permeable activator of AMP-activated protein kinase (AMPK), has demonstrated significant effects on osteoblast differentiation and bone health. Research indicates that AICAR can efficiently promote the osteogenic differentiation of mesenchymal stem cells (MSCs), including human amnion-derived MSCs (hAMSCs) and rabbit bone marrow-derived MSCs (BM-MSCs). nih.gov This suggests its potential application in bone tissue regeneration. nih.gov
The mechanism of action involves the activation of AMPK, which in turn stimulates the differentiation and mineralization of pre-osteoblastic cells like MC3T3-E1. spandidos-publications.comnih.gov Studies have shown that upon activation by AICAR, AMPK enhances the expression of key osteogenic markers such as Alkaline Phosphatase (ALP), Osteocalcin (OCN), and Runt-related transcription factor 2 (Runx2). spandidos-publications.com Furthermore, AMPK activation by AICAR has been found to induce autophagy, a cellular process that is integral to osteoblast differentiation and mineralization. spandidos-publications.comnih.govresearchgate.net This induction of autophagy may serve as a vehicle for the secretion of the mineralization matrix, a critical step in bone formation. spandidos-publications.com In mouse pre-osteoblasts cultured on titanium discs, a model for osseointegration in implant therapy, AICAR enhanced the expression of both osteogenesis-associated and autophagy-associated molecules. nih.gov
Interestingly, while promoting bone formation, AICAR has been observed to significantly inhibit adipogenic differentiation in MSCs, suggesting a role in directing stem cell fate towards the osteoblastic lineage. nih.gov
Table 1: Research Findings on AICAR's Role in Osteoblast Differentiation
| Study Focus | Cell/Animal Model | Key Findings | Reference |
|---|---|---|---|
| Osteogenic Priming | Human amnion-derived MSCs (hAMSCs), Rabbit bone marrow-derived MSCs (BM-MSCs) | AICAR promoted osteogenic differentiation and inhibited adipogenic differentiation. | nih.gov |
| Mechanism of Action | MC3T3-E1 pre-osteoblast cells | AMPK activation by AICAR stimulated differentiation and mineralization, marked by increased ALP, OCN, and Runx2 expression. | spandidos-publications.com |
| Role of Autophagy | MC3T3-E1 pre-osteoblast cells | AICAR-induced AMPK activation was shown to stimulate osteoblast differentiation and mineralization through the induction of autophagy. | spandidos-publications.com |
| Osseointegration Model | MC3T3-E1 cells on titanium discs | AICAR enhanced BMP-2-dependent transcriptional activity and upregulated both osteogenesis- and autophagy-associated molecules. | nih.govresearchgate.net |
Reproductive Biology: Oocyte Maturation and Embryonic Development
This compound ribonucleoside (AICAR) plays a significant role in reproductive biology, particularly in the processes of oocyte maturation and subsequent embryonic development. Its primary mechanism in this context is the activation of AMP-activated protein kinase (AMPK), an energy sensor that influences oocyte energy metabolism. nih.gov
In mouse oocytes, AICAR has been shown to induce meiotic resumption, the process where an oocyte transitions from the germinal vesicle (GV) stage to metaphase II (MII). nih.gov This effect is directly linked to the activation of AMPK, as inhibitors of AMPK can block AICAR-induced meiotic resumption. nih.gov These findings support the proposition that active AMPK within the oocyte provides a potent meiosis-inducing signal. nih.gov
The effects of AICAR are concentration-dependent. In studies with bovine oocytes, lower concentrations (50 and 250 μM) of AICAR increased the intracellular ATP content, which is crucial for the energy-demanding processes of maturation and fertilization. nih.gov This increase in ATP content was associated with improved embryonic developmental ability, leading to a higher rate of blastulation and a greater total cell number in the resulting blastocysts. nih.gov Conversely, higher concentrations (500 μM) of AICAR were found to reduce the rate of meiotic maturation and decrease ATP content in oocytes. nih.gov Prolonged treatment of mouse two-cell embryos with high concentrations of AICAR has been shown to decrease blastocyst formation, reduce total cell number, and impair the formation of tight junctions essential for the trophectoderm. researchgate.net This indicates that AMPK activity must be tightly regulated for normal preimplantation development to occur. researchgate.net
Table 2: Effects of AICAR on Oocyte Maturation and Embryonic Development
| Organism | Experimental Focus | Concentration Effects | Outcome | Reference |
|---|---|---|---|---|
| Mouse | Meiotic Resumption | Not specified | AICAR activates AMPK, inducing germinal vesicle breakdown (GVB) and meiotic resumption. | nih.gov |
| Bovine | Oocyte Maturation & Development | Low (50-250 μM) | Increased phospho-AMPK expression, increased ATP content, and improved blastulation rate and blastocyst cell number. | nih.gov |
| Bovine | Oocyte Maturation & Development | High (500 μM) | Reduced rate of meiotic maturation and decreased ATP content. | nih.gov |
| Mouse | Embryonic Development (from 2-cell stage) | High (≥ 1000 μM) | Decreased blastocyst formation, reduced total cell number, and impaired tight junction formation. | researchgate.net |
Purine Metabolism Disorders and Pathophysiology
This compound ribonucleotide (AICAR), also known as ZMP, is a naturally occurring intermediate in the de novo synthesis of purine nucleotides. nih.gov This pathway is a fundamental metabolic process for producing the building blocks of DNA and RNA. AICAR is specifically formed from succinyl-AICAR (SAICAR) by the enzyme adenylosuccinate lyase (ASL) and is subsequently converted to inosine (B1671953) monophosphate (IMP) by the bifunctional enzyme AICAR transformylase/IMP cyclohydrolase (ATIC). nih.gov
The clinical significance of AICAR becomes apparent in certain inborn errors of purine metabolism where its accumulation contributes to the pathophysiology of the disease. nih.gov
One such disorder is AICA-ribosiduria, a rare genetic condition caused by a deficiency in the ATIC enzyme. nih.gov Due to the block in the purine synthesis pathway, AICAR and its derivatives accumulate and are excreted in the urine. nih.gov
Another condition where AICAR levels are implicated is Lesch-Nyhan syndrome. mdpi.com This disorder results from a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is part of the purine salvage pathway. The diminished activity of the salvage pathway leads to an acceleration of the de novo synthesis pathway, resulting in an accumulation of AICAR (ZMP). mdpi.com While the exact contribution of AICAR to the severe neurological symptoms of Lesch-Nyhan syndrome is not fully established, it has been proposed as a possible toxic metabolite. nih.gov
The accumulation of AICAR can have significant metabolic consequences. For instance, in multiple myeloma cells, exposure to the AICAR precursor (this compound-1-β-riboside) leads to an increase in purine metabolites and a sharp decrease in pyrimidine (B1678525) metabolites, indicating a disruption of nucleotide homeostasis. aacrjournals.org
Table 3: Role of this compound in Purine Metabolism Disorders
| Disorder | Defective Enzyme | Metabolic Consequence | Pathophysiological Role of AICAR | Reference |
|---|---|---|---|---|
| AICA-ribosiduria | AICAR transformylase/IMP cyclohydrolase (ATIC) | Block in the final steps of de novo purine synthesis. | Accumulation of AICAR and its derivatives in cells and urine. | nih.gov |
| Lesch-Nyhan Syndrome | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Diminished purine salvage leads to accelerated de novo purine synthesis. | Accumulation of AICAR (ZMP) as a consequence of pathway upregulation; proposed as a potential toxic metabolite. | nih.govmdpi.com |
Q & A
Q. What are the standard methods for identifying and quantifying AICAR in biological samples?
AICAR is typically identified using chromatographic and spectroscopic techniques. For example, reverse-phase HPLC coupled with UV detection can separate AICAR from cellular extracts, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure. In Methanothermobacter thermoautotrophicus, ZMP (AICAR ribonucleotide) was validated by comparing retention times and spectral data (UV absorbance, MS fragmentation) with a commercial standard . For quantification, enzymatic assays or isotope-dilution MS are recommended to improve specificity in complex matrices.
Q. How is AICAR biosynthesized in eukaryotic systems, and what genetic tools are used to study this pathway?
In Saccharomyces cerevisiae, AICAR is a key intermediate in the de novo purine biosynthesis pathway. The bifunctional enzymes Ade16p and Ade17p catalyze the conversion of AICAR to inosine monophosphate (IMP). Gene disruption studies (e.g., ade16/ade17 double knockouts) combined with subcellular fractionation and immunofluorescence reveal cytosolic localization of these enzymes. Expression profiling using epitope-tagged constructs shows differential regulation: ADE17 is repressed by adenine, while ADE16 is upregulated in nonfermentable carbon conditions .
Advanced Research Questions
Q. How does AICAR exert AMPK-independent effects on glucose metabolism in hepatocytes?
AICAR inhibits glucose phosphorylation independently of AMPK by disrupting glucokinase (GK) translocation. In AMPKα1/α2-deficient hepatocytes, AICAR reduces cytosolic ATP levels, which prevents GK movement from the nucleus to the cytosol. This mechanism was confirmed using ATP-depletion agents (e.g., oligomycin) and AMPK-knockout models. Experimental validation involves measuring intracellular ATP via luciferase assays and tracking GK localization with fluorescent tags .
Q. What experimental designs resolve contradictions in AMPK-dependent vs. AMPK-independent AICAR effects?
To distinguish between these mechanisms, researchers use:
- Genetic models : AMPKα1/α2 liver-specific knockout mice (as in hepatocyte studies) .
- Pharmacological inhibitors : Compound C (AMPK inhibitor) or constitutive-active AMPK mutants .
- Pathway-specific assays : Monitoring downstream targets (e.g., ACC phosphorylation for AMPK activity) alongside ATP levels and metabolic fluxes .
Q. How does AICAR modulate Th1/Th17 immune responses in inflammatory bowel disease (IBD) models?
In dextran sulfate sodium (DSS)-induced colitis, AICAR reduces proinflammatory cytokines (IL-6, IL-17, IFN-γ) via AMPK activation. Methodologies include:
- Cytokine profiling : ELISA or multiplex assays of colon homogenates.
- Flow cytometry : Quantifying Th1/Th17 cells in mesenteric lymph nodes.
- NF-κB inhibition assays : Electrophoretic mobility shift assays (EMSAs) to measure nuclear translocation in macrophages .
Q. What strategies are used to investigate AICAR’s anti-tumor effects in vitro and in vivo?
- In vitro : AICAR induces S-phase arrest in cancer cells via p21/p27 upregulation. Validate using flow cytometry (PI staining) and Western blotting for cell-cycle regulators .
- In vivo : Xenograft models treated with AICAR show reduced tumor growth. Immunohistochemistry of excised tumors confirms increased p53 and decreased phospho-Akt expression .
Methodological Challenges
Q. How can researchers optimize AICAR delivery to avoid off-target effects in metabolic studies?
- Dose titration : Pre-testing IC50 values across cell lines.
- Control experiments : Comparing AICAR with direct AMPK activators (e.g., A-769662) to isolate AMPK-specific effects .
- Metabolic tracing : Using <sup>13</sup>C-labeled AICAR to track incorporation into purine pools .
Q. What assays are critical for studying AICAR’s role in mitochondrial vs. cytosolic one-carbon metabolism?
- Subcellular fractionation : Isolate mitochondria/cytosol to measure AICAR transformylase (ATIC) activity.
- Folate profiling : LC-MS quantification of 10-formyl-THF and other one-carbon carriers .
- CRISPR/Cas9 knockouts : Targeting mitochondrial vs. cytosolic folylpolyglutamate synthetase (FPGS) to dissect compartment-specific effects .
Data Interpretation and Validation
Q. How to address discrepancies in AICAR’s immunomodulatory effects across disease models?
Q. What statistical approaches ensure robustness in AICAR studies with small sample sizes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
